molecular formula C17H23N3O3S B2737423 8-((4-ethylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 898436-21-0

8-((4-ethylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

Cat. No.: B2737423
CAS No.: 898436-21-0
M. Wt: 349.45
InChI Key: RYXXJTZMEYQMNF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline-based core with a sulfonyl group and an ethylpiperazine moiety. Crystallographic studies can provide insights into its three-dimensional arrangement and bond angles .

Scientific Research Applications

Synthesis and Catalytic Applications

A study by Murugesan, Gengan, and Krishnan (2016) discusses a green approach involving a nanocrystalline titania-based sulfonic acid catalyst for the synthesis of piperazinyl-quinolinyl pyran derivatives, which could be related to the synthesis methodologies that might involve similar compounds to the one (Murugesan, Gengan, & Krishnan, 2016). This research underscores the importance of innovative, efficient, and reusable catalysts in the synthesis of complex organic compounds, potentially including quinoline derivatives.

Antitumor Activity

Nagarapu et al. (2011) explore the chemoenzymatic synthesis of (R/S)-2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrrolo[3,4-b]quinolin-3(2H)-one derivatives and their antitumor activity against cancer cells. This suggests potential research interest in similar quinolinone derivatives for their antitumor properties (Nagarapu, Gaikwad, Bantu, & Manikonda, 2011).

Molecular Docking and Inhibitory Activities

Research by Kravchenko et al. (2005) on the synthesis of novel 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines, which include potent inhibitors of caspase-3, demonstrates the compound's potential in inhibiting tumor cell growth. This highlights the relevance of structural studies and molecular docking in understanding the bioactive potential of quinolinone derivatives (Kravchenko, Kysil, Tkachenko, Maliarchouk, Okun, & Ivachtchenko, 2005).

Antibacterial Activity

Largani et al. (2017) focus on synthesizing novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides with significant antibacterial activity, which showcases the potential of quinolinone derivatives in developing new antibacterial agents (Largani, Imanzadeh, Zahri, Noroozi Pesyan, & Şahin, 2017).

Properties

IUPAC Name

6-(4-ethylpiperazin-1-yl)sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-2-18-7-9-19(10-8-18)24(22,23)15-11-13-3-4-16(21)20-6-5-14(12-15)17(13)20/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXXJTZMEYQMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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